

in vitro anticoagulant effects of Atecegatran TFA

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An In-Depth Technical Guide on the In Vitro Anticoagulant Effects of **Atecegatran TFA** For Researchers, Scientists, and Drug Development Professionals

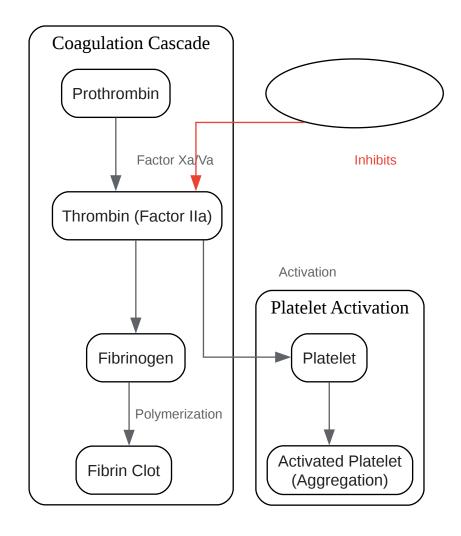
Introduction

Atecegatran TFA is the trifluoroacetic acid salt of Atecegatran (AR-H067637), a potent, selective, and reversible direct inhibitor of thrombin. In vivo, the prodrug AZD0837 is converted to its active form, Atecegatran, which exerts its anticoagulant effect.[1] This technical guide provides a comprehensive overview of the in vitro anticoagulant properties of Atecegatran, detailing its biochemical interactions, effects on plasma coagulation, and the methodologies used for its evaluation.

Mechanism of Action

Atecegatran is a competitive inhibitor of α -thrombin, binding rapidly and reversibly to the enzyme's active site.[1] This direct inhibition prevents the thrombin-mediated conversion of fibrinogen to fibrin, a critical step in the formation of a blood clot. Atecegatran is effective against both free thrombin and thrombin that is bound to fibrin or thrombomodulin.[1] Furthermore, it inhibits thrombin-induced platelet activation and aggregation.[1][2]





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Caption: Mechanism of action of Atecegatran as a direct thrombin inhibitor.

Quantitative Data Summary

The in vitro anticoagulant and antiplatelet activity of Atecegatran (AR-H067637) has been quantified through various biochemical and pharmacological assays.

Table 1: Enzyme Inhibition and Platelet Activity



Parameter	Target	Value	Species
Inhibition Constant (Ki)	α-Thrombin	2-4 nM	Human
IC50 (Thrombin Generation)	Free Thrombin in Plasma	0.6 μΜ	Human
IC50 (Platelet Activation)	Thrombin-Induced GPIIb/IIIa Exposure	8.4 nM	Human
IC50 (Platelet Aggregation)	Thrombin-Induced Aggregation	0.9 nM	Human

Data sourced from Deinum et al., 2009.[1][2]

Table 2: In Vitro Anticoagulant Effects in Human Plasma

Assay	Parameter	Atecegatran Concentration (IC50)
Thrombin Time (TT)	Doubling of Clotting Time	93 nM
Ecarin Clotting Time (ECT)	Doubling of Clotting Time	220 nM
Activated Partial Thromboplastin Time (aPTT)	Concentration-dependent prolongation	Not specified
Prothrombin Time (PT)	Concentration-dependent prolongation	Not specified
Prothrombinase-Induced Clotting Time (PiCT)	Concentration-dependent prolongation	Not specified

Data sourced from Deinum et al., 2009.[1][2]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the in vitro anticoagulant effects of Atecegatran.



Thrombin Inhibition Assays

- Objective: To determine the affinity and kinetics of Atecegatran's interaction with thrombin.
- · Methodologies:
 - Direct Binding Studies (Biacore):
 - Human α -thrombin is immobilized on a sensor chip.
 - Various concentrations of Atecegatran are passed over the chip.
 - The association and dissociation rates are measured to determine the binding affinity (KD).
 - Pre-Steady State Kinetics:
 - Atecegatran and a chromogenic thrombin substrate are incubated with thrombin in a fluid phase.
 - The rate of substrate cleavage is measured spectrophotometrically to determine the inhibition constant (Ki).

Plasma Coagulation Assays

- Objective: To quantify the effect of Atecegatran on the clotting time of human plasma.
- General Protocol:
 - Pooled normal human plasma is spiked with varying concentrations of Atecegatran.
 - The appropriate activating reagent for the specific assay (aPTT, PT, TT, ECT, or PiCT) is added.
 - The time to clot formation is measured using a coagulometer.
 - The concentration of Atecegatran that doubles the clotting time (IC50) is determined.





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Caption: Workflow for assessing the in vitro anticoagulant effects of Atecegatran.

Thrombin Generation Assay

- Objective: To measure the effect of Atecegatran on the total amount of thrombin generated in plasma.
- Methodology:
 - Platelet-poor plasma is incubated with Atecegatran.
 - Coagulation is initiated, and the generation of thrombin over time is monitored using a fluorogenic substrate.
 - The total amount of free thrombin generated is calculated, and the IC50 is determined.

Platelet Activation and Aggregation Assays

- Objective: To assess the inhibitory effect of Atecegatran on thrombin-induced platelet responses.
- · Methodologies:
 - Platelet Activation (Flow Cytometry):
 - Washed platelets are incubated with Atecegatran.
 - Thrombin is added to induce activation.



- The expression of activation markers, such as GPIIb/IIIa, is measured by flow cytometry using fluorescently labeled antibodies.
- Platelet Aggregation (Light Transmittance Aggregometry):
 - Platelet-rich plasma is treated with Atecegatran.
 - Thrombin is added to induce aggregation.
 - The change in light transmittance through the plasma is measured to quantify the extent of aggregation.

Selectivity Profile

Atecegatran is a highly selective inhibitor of thrombin. It shows minimal inhibition of other serine proteases involved in hemostasis, with the exception of trypsin.[1][2] The affinity of Atecegatran for the non-coagulant forms of thrombin, β - and γ -thrombin, is lower than its affinity for the procoagulant α -thrombin.[2]

Conclusion

Atecegatran (AR-H067637) is a potent and selective direct thrombin inhibitor with significant in vitro anticoagulant and antiplatelet effects. Its mechanism of action is well-characterized, and its effects on various coagulation parameters have been quantitatively assessed. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of this and similar anticoagulant compounds.

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